molecular formula C10H11N3 B1295510 2,3-dimethylquinoxalin-6-amine CAS No. 7576-88-7

2,3-dimethylquinoxalin-6-amine

Katalognummer: B1295510
CAS-Nummer: 7576-88-7
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: QBZGAULXCVZXFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2,3-dimethylquinoxalin-6-amine typically involves the hydrogenation of 6-nitro-quinoxaline in the presence of 5% palladium on carbon (Pd/C) as a catalyst. The reaction is carried out at room temperature in ethanol for 6-10 hours . After the reaction, dimethyl sulfoxide (DMSO) is added, and the mixture is filtered. The filtrate is then poured into water, and the precipitate is collected to obtain this compound with a yield of 90-95% .

Analyse Chemischer Reaktionen

2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution reactions). The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

2,3-Dimethylquinoxalin-6-amine can be synthesized through methods such as liquid-assisted grinding from o-phenylenediamine derivatives and glyoxal derivatives. The compound exhibits a molecular formula of C₉H₁₀N₄ and a molecular weight of approximately 174.20 g/mol. Its structural features include two fused aromatic rings with nitrogen atoms at positions 1 and 4, along with methyl groups at positions 2 and 3, and an amino group at position 6 .

Acetylcholinesterase Inhibition

One of the most significant applications of this compound is its role as an acetylcholinesterase inhibitor. It has demonstrated high potency with an IC50 value of 0.077 µM, which is more effective than known inhibitors like tacrine and galanthamine (IC50 values of 0.11 µM and 0.59 µM respectively) . This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic neurotransmission.

Structure-Activity Relationship Studies

Research has shown that modifications to the structure of quinoxaline derivatives can significantly influence their biological activity. For instance, varying substituents at the 2-, 3-, and 6-positions can lead to enhanced or diminished inhibitory effects on acetylcholinesterase . The introduction of electron-withdrawing groups at the 6-position typically reduces activity, highlighting the importance of structural optimization in drug design.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in relation to dopaminergic neurons in models of Parkinson's disease. The compound's ability to inhibit acetylcholinesterase suggests potential benefits in neuroprotection and cognitive enhancement .

Development of Hybrid Compounds

Recent studies have explored the synthesis of hybrid compounds combining quinoxaline derivatives with other bioactive molecules to create dual-binding site inhibitors for cholinesterases. These hybrids aim to improve therapeutic efficacy against Alzheimer's disease by targeting multiple sites on the enzyme .

Case Studies

Case Study 1: Inhibition Potency Comparison

In a comparative study, various quinoxaline derivatives were synthesized and tested for their acetylcholinesterase inhibitory activities. The results indicated that this compound exhibited superior potency compared to other derivatives, establishing it as a lead compound for further development .

Case Study 2: Structural Modifications

A series of structural modifications were made to assess the impact on biological activity. For example, introducing a phenyl group at position 2 resulted in diminished activity compared to the parent compound. This study underscores the critical role that specific substitutions play in modulating pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

2,3-dimethylquinoxalin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

2,3-Dimethylquinoxalin-6-amine (DMQ) is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMQ, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₁N₃ and features a bicyclic structure with two fused aromatic rings containing nitrogen atoms. The presence of an amine group at the 6-position enhances its reactivity and biological properties. The compound's unique structure contributes significantly to its interaction with various biological targets.

1. Antimicrobial Properties

Research indicates that DMQ exhibits notable antimicrobial activity against various pathogens. Studies have shown that it interferes with bacterial DNA synthesis by binding to DNA and inhibiting the activity of DNA gyrase. This mechanism underpins its potential as an antimicrobial agent.

Pathogen Activity Mechanism
Escherichia coliModerateInhibition of DNA gyrase
Staphylococcus aureusWeak to moderateDisruption of cell wall synthesis

2. Anticancer Activity

DMQ has been investigated for its anticancer properties , particularly in relation to breast and prostate cancer cell lines. A structure-activity relationship (SAR) study revealed that certain analogs of quinoxaline derivatives exhibit micromolar potency against cancer cells.

  • In a study involving a library of quinoxalin-6-amine analogs, DMQ demonstrated significant antiproliferative activity with IC50 values indicating effective growth inhibition in various cancer cell lines (IC50 = 0.077 µM against acetylcholinesterase).

The following table summarizes findings from recent studies:

Compound IC50 (µM) Cell Line Mechanism
DMQ0.077SHSY5YAChE inhibition
Bisfuranylquinoxalineurea analogLow micromolarVarious cancer linesInduction of apoptosis

3. Enzyme Inhibition

DMQ has shown promising results as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study, DMQ exhibited higher potency than established AChE inhibitors like tacrine.

Enzyme IC50 (µM) Comparison
Acetylcholinesterase0.077More potent than tacrine (0.11 µM)
Butyrylcholinesterase14.91 - 60.95Moderate potency

The mechanisms through which DMQ exerts its biological effects are varied:

  • Antimicrobial Activity : Intercalation into the DNA helix disrupts vital viral uncoating steps.
  • Anticancer Activity : Induction of apoptosis through caspase activation pathways.
  • Enzyme Inhibition : Binding to the active sites of AChE and BChE, thereby blocking their activity.

Case Studies and Research Findings

  • Antiproliferative Studies : A focused library of 2,3-substituted quinoxalin-6-amines was synthesized and screened against cancer cell lines, leading to the identification of compounds with significant growth inhibition.
  • Enzyme Kinetics : Detailed enzyme kinetic studies revealed that DMQ acts as a mixed-type inhibitor for AChE, suggesting potential for therapeutic applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name

2,3-dimethylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZGAULXCVZXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226655
Record name 6-Quinoxalinamine, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7576-88-7
Record name 6-Amino-2,3-dimethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7576-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinoxalinamine, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Quinoxalinamine, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7576-88-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A near solution of 2,3-dimethyl-6-nitroquinoxaline (62.9 g, 0.31 mole) in 1 L of absolute alcohol (Mallinkrodt) was hydrogenated in Parr apparatus using 5% Palladium on carbon 50% wet catalyst (Englehard). Hydrogen uptake (100% of theory) in 2 hours was noted. After the reduction stopped the catalyst was removed by filtration and the filtrate remaining concentrated to dryness in vacuo. The residue remaining was used without further purification as an intermediate in part C. Yield 52 g (96%).
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dimethylquinoxalin-6-amine
Reactant of Route 2
Reactant of Route 2
2,3-dimethylquinoxalin-6-amine
Reactant of Route 3
2,3-dimethylquinoxalin-6-amine
Reactant of Route 4
2,3-dimethylquinoxalin-6-amine
Reactant of Route 5
2,3-dimethylquinoxalin-6-amine
Reactant of Route 6
2,3-dimethylquinoxalin-6-amine
Customer
Q & A

Q1: What is the significance of the reaction between 2,3-Dimethylquinoxalin-6-amine and (alkoxymethylidene)malonic derivatives?

A1: This reaction is significant because it provides a route to synthesize angularly annelated pyrido[3,2-f]quinoxalin-10-ones. [] The reaction proceeds through a Gould-Jacobs reaction mechanism, where this compound reacts with (alkoxymethylidene)malonic derivatives to first form (quinoxalylamino)ethenes. Upon heating, these intermediates undergo cyclization to yield the desired tricyclic pyridoquinoxalines. This synthetic strategy offers a valuable approach to access these complex heterocyclic systems, which could possess interesting biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.